molecular formula C12H13F6NO B15095335 (3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine

(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine

Cat. No.: B15095335
M. Wt: 301.23 g/mol
InChI Key: KDMFKHBXJBQNRM-UHFFFAOYSA-N
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Description

(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a propyl and benzyl amine structure, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-trifluoromethoxypropyl bromide with 2-trifluoromethylbenzylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-propyl ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s trifluoromethoxy and trifluoromethyl groups can enhance its binding affinity and specificity, leading to more potent and selective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Trifluoromethoxy-propyl)-(2-trifluoromethyl-benzyl)-amine is unique due to the combination of trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, thermal stability, and resistance to metabolic degradation, making the compound valuable for various applications.

Properties

Molecular Formula

C12H13F6NO

Molecular Weight

301.23 g/mol

IUPAC Name

3-(trifluoromethoxy)-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C12H13F6NO/c13-11(14,15)10-5-2-1-4-9(10)8-19-6-3-7-20-12(16,17)18/h1-2,4-5,19H,3,6-8H2

InChI Key

KDMFKHBXJBQNRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCOC(F)(F)F)C(F)(F)F

Origin of Product

United States

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